molecular formula C10H8BrNO2 B13684343 5-Bromo-7-methoxyindole-3-carbaldehyde

5-Bromo-7-methoxyindole-3-carbaldehyde

Cat. No.: B13684343
M. Wt: 254.08 g/mol
InChI Key: WJUDNFZPJAHFHY-UHFFFAOYSA-N
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Description

5-Bromo-7-methoxyindole-3-carbaldehyde is a halogenated indole derivative characterized by a bromine atom at the 5-position, a methoxy group at the 7-position, and an aldehyde functional group at the 3-position of the indole ring. The aldehyde moiety enables participation in condensation reactions, making it valuable in synthesizing pharmacologically active derivatives, such as thiosemicarbazones .

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

5-bromo-7-methoxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C10H8BrNO2/c1-14-9-3-7(11)2-8-6(5-13)4-12-10(8)9/h2-5,12H,1H3

InChI Key

WJUDNFZPJAHFHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1NC=C2C=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methoxyindole-3-carbaldehyde typically involves the bromination of 7-methoxyindole-3-carbaldehyde. One common method includes the use of bromine in an organic solvent under controlled conditions to achieve selective bromination at the 5-position . The reaction is usually carried out at room temperature to avoid over-bromination and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, solvent, and bromine concentration, to maximize yield and minimize by-products. Continuous flow reactors might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methoxyindole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-7-methoxyindole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-7-methoxyindole-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine and methoxy groups play a crucial role in enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type and position, influencing electronic, steric, and physicochemical properties. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
5-Bromo-7-methylindole-3-carbaldehyde 5-Br, 7-CH₃, 3-CHO C₁₀H₈BrNO 238.08 16076-86-1 Lower polarity than methoxy analog; used in organic synthesis
5-Bromo-1H-indole-3-carbaldehyde 5-Br, 3-CHO C₉H₆BrNO 224.06 877-03-2 Base structure for thiosemicarbazones with medicinal activity
5-Bromo-1-methylindole-3-carbaldehyde 5-Br, 1-CH₃, 3-CHO C₁₀H₈BrNO 238.08 10102-94-0 N-methylation reduces H-bonding capacity
5-Bromo-1H-indole-7-carboxylic acid 5-Br, 7-COOH C₉H₆BrNO₂ 256.06 860624-90-4 Higher acidity; used in coordination chemistry

Electronic and Steric Effects

  • Methoxy vs. Methyl : The 7-methoxy group in the target compound donates electron density via resonance, increasing the electron-rich nature of the indole ring compared to the 7-methyl analog. This may enhance reactivity in electrophilic substitution reactions .

Physicochemical Properties

  • Solubility: Methoxy groups generally improve solubility in polar solvents (e.g., DMSO, ethanol) compared to methyl or halogen substituents.
  • Melting Points : Methoxy-substituted compounds often exhibit lower melting points than carboxylic acid derivatives due to reduced hydrogen-bonding capacity (e.g., 5-Bromo-1H-indole-7-carboxylic acid melts at ~250°C, while methyl/methoxy analogs are typically liquid or low-melting solids) .

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